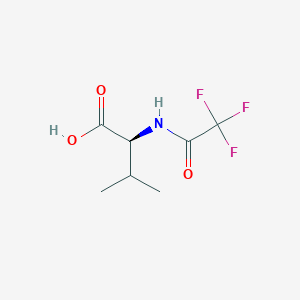

(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid” is an organic compound with the CAS Number: 349-00-8 . It has a molecular weight of 213.16 . This compound is used as a precursor to other organic compounds .

Synthesis Analysis

“(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid” can be synthesized by the condensation of indole-3-pyruvic acid and amines .

Molecular Structure Analysis

The IUPAC name for this compound is (2S)-3-methyl-2-[(trifluoroacetyl)amino]butanoic acid . The InChI code for this compound is 1S/C7H10F3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13)/t4-/m0/s1 .

Physical And Chemical Properties Analysis

The melting point of “(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid” is 84-86°C . The compound has a molecular formula of C7H10F3NO3 .

Applications De Recherche Scientifique

Influenza Neuraminidase Inhibitors

One notable application is in the design and synthesis of influenza neuraminidase inhibitors. The compound "(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid" has been utilized in developing potent inhibitors targeting the neuraminidase enzyme of influenza viruses. This approach is critical for creating antiviral drugs, especially considering the structural analysis of the enzyme's active site and the interaction of the trifluoroacetamido residue with it. The development of such inhibitors is a significant step in combating influenza outbreaks and pandemics (Wang et al., 2001).

Environmental Science and Analytical Chemistry

In environmental science and analytical chemistry, derivatives of trifluoroacetamido compounds, including "(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid," have been applied in methods for determining carboxylic acids in water. These methods involve gas chromatography-mass spectrometry (GC-MS) after continuous extraction and derivatization, highlighting the compound's role in environmental monitoring and analysis (Jurado‐Sánchez et al., 2012).

Microbial Production of Biofuels

Moreover, the compound has implications in metabolic engineering for the sustainable production of biofuels. For instance, engineered microorganisms have been developed to produce 2-methyl-1-butanol and 3-methyl-1-butanol, which are valuable as potential biofuels. This research indicates a shift towards renewable energy sources, leveraging microbial fermentation processes for alcohol production (Vogt et al., 2016).

Food Safety and Quality

Additionally, the compound's derivatives are used in food safety and quality control, particularly in identifying specific microbial contaminants. For example, studies have focused on detecting Staphylococcus aureus in pork through the production of volatile markers, underlining the importance of such compounds in ensuring food safety (Hu et al., 2020).

Organic Synthesis and Chemical Analysis

Finally, "(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid" and its derivatives are pivotal in organic synthesis and chemical analysis, facilitating the development of novel synthetic routes and analytical methods. This includes the synthesis of heterocyclic compounds and the advancement of GC-MS techniques for detecting and quantifying various analytes in complex matrices (Barabanov et al., 2012).

Safety and Hazards

Mécanisme D'action

Mode of Action

The exact mode of action of (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid is currently unknown The trifluoroacetamido group in the compound suggests that it might interact with its targets through hydrogen bonding or electrostatic interactions

Biochemical Pathways

Trifluoroacetamides, a class of compounds to which this compound belongs, have been known to participate in various biochemical reactions . More research is needed to identify the specific pathways influenced by this compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2S)-3-methyl-2-(trifluoroacetamido)butanoic acid . For instance, the trifluoroacetamido group in the compound is highly stable and resistant to hydrolysis, which could potentially enhance the compound’s stability in various environments .

Propriétés

IUPAC Name |

(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNJCFYYNFONPC-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-methyl-2-(trifluoroacetamido)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)

![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2797615.png)

![2-(2-fluorobenzyl)-8-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797622.png)

![3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole](/img/structure/B2797625.png)

![2-[(4-fluorophenoxy)methyl]-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2797626.png)

![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal](/img/structure/B2797627.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2797629.png)